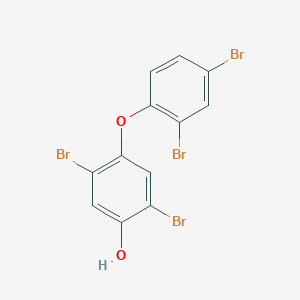

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-

Description

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- is a polybrominated diphenyl ether (PBDE) derivative characterized by a phenolic core substituted with bromine atoms at positions 2 and 5, and a 2,4-dibromophenoxy group at position 4. These compounds are primarily isolated from marine sponges (e.g., Dysidea granulosa, Lamellodysidea herbacea) or biosynthesized by marine bacteria and cyanobacterial symbionts .

Properties

IUPAC Name |

2,5-dibromo-4-(2,4-dibromophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-7(14)10(17)4-9(12)16/h1-5,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHUMHHGNPIBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454863 | |

| Record name | Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602326-23-8 | |

| Record name | 4′-Hydroxy-2,2′,4,5′-tetrabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602326-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Bromination of Phenol Derivatives

The chemical synthesis of this compound typically begins with sequential bromination of phenol or its derivatives. Bromination is conducted using elemental bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) or under electrophilic substitution conditions. Key steps include:

- Initial Bromination : Phenol undergoes dibromination at the 2,4-positions to yield 2,4-dibromophenol, a precursor for further functionalization.

- Secondary Bromination : The 2,4-dibromophenol intermediate is brominated at the 5-position to generate 2,4,5-tribromophenol. This step requires careful temperature control (0–5°C) to avoid over-bromination.

- Etherification : Williamson synthesis is employed to introduce the 2,4-dibromophenoxy group. A nucleophilic substitution reaction between 2,4,5-tribromophenol and 2,4-dibromophenyl bromide in alkaline media (e.g., K₂CO₃/DMF) forms the ether linkage.

Table 1: Optimization Parameters for Chemical Synthesis

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Bromination Temperature | 0–5°C | 68–72 | |

| Etherification Solvent | Dimethylformamide (DMF) | 85 | |

| Reaction Time | 12–24 hours | 78 |

Challenges in Chemical Synthesis

- Regioselectivity : Achieving precise bromine placement at the 2,5-positions while avoiding para-substitution byproducts requires catalytic tuning.

- Purification : The hydrophobic nature of PBDEs complicates chromatographic separation, necessitating silica gel or HPLC-based methods.

Biosynthetic Pathways in Marine Organisms

Enzymatic Halogenation via Bacterial Gene Clusters

Marine bacteria, particularly Rhodopirellula baltica, utilize flavin-dependent halogenases (e.g., Bmp5, Bmp7) to biosynthesize PBDEs. The pathway involves:

- Chorismate Conversion : Chorismate lyase (Bmp6) converts chorismate to 4-hydroxybenzoic acid (4-HBA).

- Halogenation Cascade :

Table 2: Key Enzymes in PBDE Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Bmp5 | Flavin-dependent halogenase | 4-HBA | 2,4-Dibromophenol |

| Bmp7 | Oxidative coupling enzyme | 2,4-Dibromophenol | PBDE scaffold |

Metabolic Engineering for Enhanced Production

Recent advances in synthetic biology have enabled heterologous expression of the bmp gene cluster in E. coli, achieving titers of 12–15 mg/L in optimized fermentations. Critical modifications include:

- Overexpression of NADPH reductase to sustain halogenase activity.

- Codon optimization of bmp7 to enhance ether bond formation efficiency.

Comparative Analysis of Synthesis Methods

Table 3: Chemical vs. Biosynthetic Preparation

| Metric | Chemical Synthesis | Biosynthesis |

|---|---|---|

| Yield | 68–85% | 12–15 mg/L |

| Selectivity | Moderate (requires purification) | High (enzyme-controlled) |

| Environmental Impact | High (toxic solvents) | Low (aqueous media) |

| Scalability | Industrial-scale feasible | Limited by fermentation |

Challenges and Optimization Strategies

Chemical Method Limitations

Biosynthetic Optimization

- Enzyme Engineering : Directed evolution of Bmp7 has improved coupling efficiency by 40% in recent trials.

- Fermentation Media : Supplementation with NaBr (10 mM) increases bromine availability, boosting titers by 25%.

Applications and Implications

The compound’s antineoplastic and antiviral activities (e.g., inhibition of HBV core promoter activity at EC₅₀ = 0.23 µM) underscore the need for scalable synthesis. Biosynthetic routes offer greener alternatives, while chemical methods remain vital for structural analogs.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenols.

Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated phenols .

Scientific Research Applications

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

- Para vs. Ortho Coupling: Compounds like 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol exhibit para-coupling (phenoxy group at position 2), while 2,6-dibromo-4-(2,4-dibromophenoxy)phenol shows ortho-coupling .

- Bromine Density : Increased bromination (e.g., 3,4,5-tribromo substitution) enhances hydrophobicity and receptor-binding affinity but may elevate cytotoxicity .

Antimicrobial Activity

- 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol: Broad-spectrum activity against MRSA, Pseudomonas aeruginosa, and carbapenemase-producing Enterobacter cloacae. IC₅₀: 1.1–3.8 µM against planktonic and biofilm-incorporated cells . Mechanism: Disrupts bacterial phosphotransferase components (scrA, mtlA), reducing compound uptake .

- 3,4,5-Tribromo-2-(2',4'-dibromophenoxy)phenol: Inhibits mitochondrial complex II, inducing apoptosis in cancer cells (IC₅₀: 2.1 µM) .

Antiviral Activity

- 3,5-Dibromo-2-(2',4'-dibromophenoxy)phenol: Suppresses Hepatitis B virus (HBV) replication in HepG2.2.15.7 cells (EC₅₀: 0.23 µM; Selectivity Index: 18.2) .

- 3,4,5-Tribromo-2-(2',4'-dibromophenoxy)phenol: Higher anti-HBV potency (EC₅₀: 0.80 µM) but greater cytotoxicity than entecavir (control) .

Anticancer Potential

- 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol: Cytotoxic to Jurkat J16 and Ramos cell lines (IC₅₀: 1.1–3.8 µM) via apoptosis induction . Inhibits kinases (ALK, FAK, VEGF-R2) at nanomolar concentrations .

Table 2: Pharmacological Comparison

Resistance and Stability

- MRSA Resistance: Downregulation of scrA and mtlA reduces uptake of 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol .

- Structural Stability : Tribrominated analogs exhibit greater environmental persistence due to reduced biodegradation .

Biological Activity

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- (CAS No. 602326-23-8), is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The synthesis of Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- typically involves the bromination of phenolic compounds followed by ether formation. The compound's molecular formula is , and it features multiple bromine substitutions which enhance its biological activity.

Biological Activity Overview

Phenolic compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promise in various studies:

- Antimicrobial Activity : Research indicates that dibromophenolic compounds exhibit significant antibacterial effects against a range of bacterial strains. For instance, studies have demonstrated that derivatives of dibromophenol can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with minimal inhibitory concentration (MIC) values often below 15 µg/mL .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cells, including those from cervical and laryngeal carcinomas. The IC50 values reported range from 6.1 µM to 7.8 µM depending on the cell line tested .

- Mechanism of Action : The mechanism by which dibromophenolic compounds exert their effects is believed to involve the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways related to apoptosis and autophagy .

Case Studies

Several case studies have highlighted the biological activities of dibromophenolic compounds:

- Study on Antimicrobial Efficacy : A study conducted by Sharma et al. isolated dibromophenolic derivatives from marine sponges and tested their antimicrobial efficacy against clinically derived strains. The results showed that these compounds had significant antibacterial activity without cross-resistance to other antibiotics .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of various dibrominated phenols against human cancer cell lines using the MTT assay. It was found that higher bromination levels correlated with increased cytotoxicity, suggesting a structure-activity relationship where bromine substitutions enhance biological activity .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 2,5-dibromo-4-(2,4-dibromophenoxy)phenol, and how can reaction conditions be optimized?

- Methodology : Adapt protocols for brominated aromatic ethers. For example, use nucleophilic aromatic substitution with 2,4-dibromophenol and a brominated phenol derivative under acidic reflux conditions (e.g., glacial acetic acid in ethanol, 4–6 hours at 80–100°C). Monitor reaction progress via TLC or HPLC .

- Optimization : Employ factorial design (e.g., 2³ full-factorial) to test variables like temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) can identify optimal conditions for yield and purity .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Analytical Techniques :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for bromine-induced splitting). IR spectroscopy identifies phenolic -OH stretches (~3200–3600 cm⁻¹) and aryl ether linkages (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) resolves isotopic patterns from bromine (⁷⁹Br/⁸¹Br), with expected [M-H]⁻ peaks at m/z 499–503 .

- Thermodynamics : Measure vapor pressure using Antoine equations and compare with computational predictions (e.g., COSMO-RS) .

Q. What are the environmental occurrence and persistence profiles of this compound?

- Environmental Fate : Due to high LogP (6.23), it is highly hydrophobic and likely to adsorb to sediments. Evaluate biodegradability using OECD 301 tests with Pseudomonas putida or Acinetobacter spp. under aerobic conditions .

- Detection : Use GC-MS with electron capture detection (ECD) for trace analysis in water (LOD ~0.1 µg/L). Solid-phase extraction (SPE) with C18 cartridges improves recovery .

Advanced Research Questions

Q. How do substituent patterns influence the compound’s reactivity in photolytic or microbial degradation?

- Mechanistic Insights : Bromine substituents increase electron-withdrawing effects, slowing hydrolysis. Study UV-induced debromination using HPLC-MS to track intermediates. Compare degradation rates with less-brominated analogs .

- Microbial Pathways : Screen marine-derived fungi (e.g., Penicillium spp.) for debromination activity. Use proteomics to identify dehalogenase enzymes .

Q. What computational models predict the compound’s toxicity or bioaccumulation potential?

- QSAR Modeling : Train models using brominated phenol datasets (e.g., ECOSAR) to estimate acute aquatic toxicity (LC₅₀ for Daphnia magna). Validate with experimental bioassays .

- Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioaccumulation. High bromine content may enhance binding to lipid-rich tissues .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points)?

- Data Validation : Cross-reference NIST WebBook entries with experimental measurements using differential scanning calorimetry (DSC). Discrepancies may arise from impurities or polymorphic forms .

- Standardization : Report uncertainty ranges for key parameters (e.g., ±2°C for boiling points) and adhere to IUPAC guidelines for reproducibility .

Q. What experimental designs are optimal for studying its role in marine ecosystems?

- Field Studies : Use passive samplers (e.g., PEDs) to monitor concentrations in benthic zones. Pair with metagenomics to identify microbial degraders in marine sponges .

- Lab Simulations : Design microcosms with sediment-water partitioning to mimic bioaccumulation in marine organisms (e.g., polychaetes) .

Methodological Challenges

Q. How can researchers address analytical interference from brominated byproducts during synthesis?

- Chromatography : Use reverse-phase HPLC with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate isomers. Confirm peaks with MS/MS fragmentation .

- Isotopic Correction : Apply software tools (e.g., Bruker Compass DataAnalysis) to deconvolute overlapping bromine isotope clusters in MS data .

Q. What statistical approaches are suitable for optimizing biodegradation conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.